N-Propionylimidazol

Descripción general

Descripción

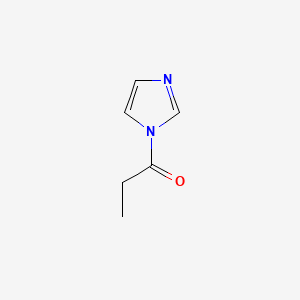

N-Propionylimidazole is a chemical compound that has been explored in various scientific studies for its potential applications and properties. Its relevance spans across different fields, including pharmaceutical sciences, where derivatives of imidazole play a crucial role as therapeutic agents and in chemical synthesis for the development of novel compounds with antimicrobial and anti-inflammatory properties.

Synthesis Analysis

The synthesis of N-Propionylimidazole and its derivatives often involves reactions such as alkylation, amidation, and condensation. For instance, the synthesis of N-alkyl and N-acyl derivatives of benzimidazoles, which share a structural similarity with N-Propionylimidazole, is achieved through polymer-supported reactions, highlighting the versatile methodologies for synthesizing imidazole derivatives with potential antimicrobial activity (Pawar, Dalal, Shimpi, & Mahulikar, 2004). Additionally, N-methyl carbamoylimidazole serves as a methyl isocyanate substitute, synthesized from 1,1-carbonyldiimidazole (CDI) and MeNH₃Cl, showcasing the adaptability of imidazole derivatives in chemical synthesis (Duspara, Islam, Lough, & Batey, 2012).

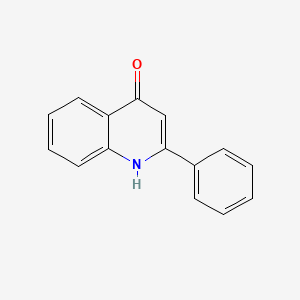

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including N-Propionylimidazole, is characterized using spectroscopic tools like NMR and X-ray crystallography. Studies reveal the structural details, including the arrangement of atoms and the presence of functional groups, which are crucial for understanding the compound's reactivity and interactions (El Ashry, El Kilany, Nahas, Barakat, Al-Qurashi, Ghabbour, & Fun, 2015).

Chemical Reactions and Properties

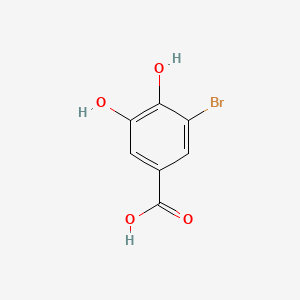

Imidazole derivatives undergo various chemical reactions, including alkylation and carboamination, to form new compounds with diverse properties. For example, the synthesis of 2-aminoimidazole products through Pd-catalyzed carboamination reactions illustrates the chemical versatility of imidazole derivatives (Zavesky, Babij, & Wolfe, 2014).

Aplicaciones Científicas De Investigación

Medicina

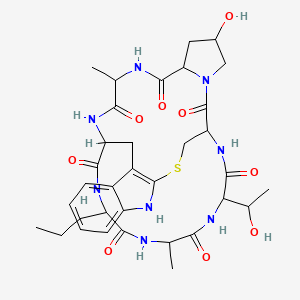

N-Propionylimidazol: ha demostrado un potencial en el campo médico, particularmente en el desarrollo de antibióticos nanoestructurados. Estos nanoantibióticos están diseñados para combatir las cepas bacterianas resistentes a los tratamientos tradicionales {svg_1}. La estructura del compuesto permite la creación de nanoestructuras que exhiben mayores efectos antibacterianos tanto en bacterias Gram-positivas como Gram-negativas {svg_2}. Además, se está explorando su papel en los sistemas de administración de fármacos, donde su estabilidad y biocompatibilidad son de gran interés {svg_3}.

Química Sintética

En la química sintética, This compound desempeña un papel crucial en la síntesis regiocontrolada de imidazoles sustituidos {svg_4}. Estos imidazoles son integrales para las moléculas funcionales utilizadas en diversas aplicaciones, desde productos farmacéuticos hasta agroquímicos {svg_5}. La versatilidad del compuesto también se está aprovechando en la investigación de tintes para células solares y otras aplicaciones ópticas {svg_6}.

Industria

This compound: los derivados están ganando terreno en aplicaciones industriales debido a su versatilidad y actividades biológicas {svg_7}. Se utilizan como reguladores selectivos del crecimiento de las plantas, fungicidas, herbicidas y agentes terapéuticos {svg_8}. La demanda de métodos respetuosos con el medio ambiente en la síntesis química orgánica ha aumentado la popularidad de los derivados del imidazol, incluido This compound {svg_9}.

Química Verde

La aplicación de This compound en química verde es notable. Está involucrado en el desarrollo de tecnologías sintéticas sostenibles, reemplazando solventes orgánicos volátiles y desarrollando catalizadores reciclables {svg_10}. Su papel en la catálisis y el uso de materiales de partida renovables son áreas de investigación significativa {svg_11}.

Catálisis Organometálica

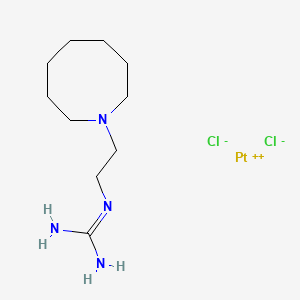

This compound: encuentra su uso en catálisis organometálica, particularmente en reacciones de metátesis de alquenos {svg_12}. Es valorado por su tolerancia al grupo funcional, sensibilidad al aire y la humedad, y alta eficiencia como atributo catalítico {svg_13}. La aplicación del compuesto en catálisis homogénea se está expandiendo rápidamente con nuevos descubrimientos de catalizadores {svg_14}.

Líquidos Iónicos

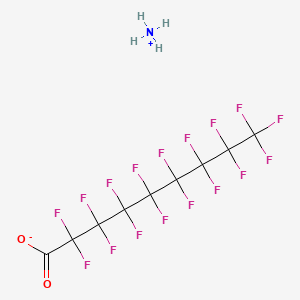

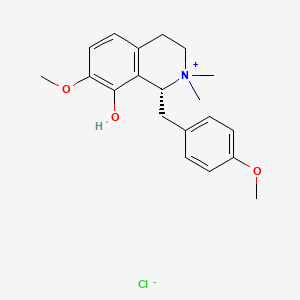

Finalmente, This compound se utiliza en la formulación de líquidos iónicos para aplicaciones farmacéuticas y biomédicas {svg_15}. Su capacidad de ajuste estructural y su buena solubilidad lo convierten en un excelente candidato para mejorar la solubilidad de los fármacos, la estabilidad de los cristales de los productos y la eficiencia de la administración de los fármacos {svg_16}. Los líquidos iónicos que contienen estructuras de imidazol también se están explorando por sus efectos antimicrobianos y su capacidad para prevenir la formación de biopelículas {svg_17}.

Safety and Hazards

Direcciones Futuras

Propiedades

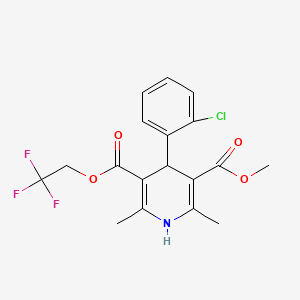

IUPAC Name |

1-imidazol-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBUORNHWAZSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194150 | |

| Record name | 1-(1-Oxopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4122-52-5 | |

| Record name | 1-(1H-Imidazol-1-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Oxopropyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Oxopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-oxopropyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the hydrolysis of N-Propionylimidazole significant in scientific research?

A: The hydrolysis of N-acylimidazoles, including N-Propionylimidazole, is of considerable interest due to its similarity to the reactivity of histidine in enzymatic reactions [, ]. By understanding the factors influencing the rate and mechanism of N-Propionylimidazole hydrolysis, researchers can gain valuable insights into biological processes involving histidine residues.

Q2: How does the structure of N-acylimidazoles affect their hydrolysis rate?

A: Research indicates that the structure of N-acylimidazoles significantly impacts their hydrolysis rate. For instance, N-acetyl-4,5-diphenylimidazole exhibits a hydrolysis rate 20 times greater than simpler N-acylimidazoles, despite having a bulkier leaving group []. Additionally, substituents on the imidazole ring can also influence the reaction mechanism. For example, the rate-determining step in the hydrolysis of N-furoyl-2-phenylimidazole changes in acidic environments []. This highlights the importance of studying a range of N-acylimidazole derivatives, including N-Propionylimidazole and its derivatives like N-propionyl-4-methylimidazole and N-propionyl-5-methylbenzimidazole, to fully comprehend the structure-activity relationship [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-5-(4-{4-[5-hydroxy-6-(2-methoxy-5-sulfophenylazo)-7-sulfonaphthalen-2-ylamino]-6-phenylamino-1,3,5-triazin-2-ylamino}-5-methoxy-2-methylphenylazo)naphthalene-2,7-disulfonic acid](/img/structure/B1196644.png)